Stereochemistry & Target Binding
The compound is provided as a racemic mixture of the (3R,4S) trans enantiomer. While direct potency data against specific targets is not publicly available, the use of a single, well-defined racemic diastereomer (trans) ensures a consistent stereochemical input for synthesis or biological assays. In contrast, a mixture of cis and trans isomers or the single enantiomer (3S,4R, CAS: 2166044-68-2) would present a completely different spatial arrangement of pharmacophoric elements, leading to unpredictable and non-comparable biological results .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | rac-(3R,4S)-trans (CAS 2166911-43-7) |
| Comparator Or Baseline | Single enantiomer (3S,4R) (CAS 2166044-68-2) or cis/trans mixtures |
| Quantified Difference | Qualitative difference in 3D structure; no quantitative activity data available for comparison. |
| Conditions | General principles of molecular recognition; no head-to-head assay identified. |
Why This Matters
This level of stereochemical specification is critical for reproducibility; ordering the wrong isomer will introduce an uncontrolled variable that invalidates experimental results.
